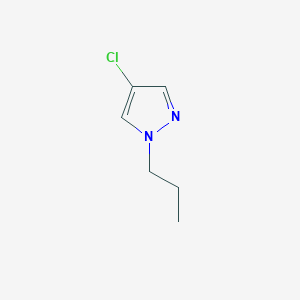

4-chloro-1-propyl-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Heterocyclic Scaffold

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a prominent structure in the field of medicinal chemistry. researchgate.netresearchgate.net It is often referred to as a "privileged scaffold" because of its straightforward synthesis, favorable drug-like characteristics, and its capacity to act as a versatile bioisosteric replacement for other chemical groups. bohrium.comnih.gov A multitude of pyrazole derivatives have been developed and commercialized as therapeutic agents, demonstrating the scaffold's broad pharmacological potential. researchgate.net

The significance of the pyrazole nucleus is underscored by its presence in numerous FDA-approved drugs. nih.gov These include medications for a wide array of conditions, such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and various kinase inhibitors for cancer treatment like crizotinib (B193316) and ruxolitinib. bohrium.comnih.gov The ability of the pyrazole ring to interact with a diverse range of biological targets, including enzymes like protein kinases, is a key factor in its therapeutic success. bohrium.comnih.gov The structural and electronic properties of the pyrazole ring, along with the ease of introducing various substituents, allow for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. researchgate.netnih.gov This adaptability makes the pyrazole framework a continuing focus for the discovery of novel drugs. researchgate.netnih.gov

Overview of 4-Chloro-1-propyl-1H-pyrazole within the Broader Pyrazole Chemical Space

Within the extensive family of pyrazole derivatives, this compound is a distinct molecule characterized by its specific substitution pattern. The core pyrazole ring is functionalized with a chlorine atom at the fourth position and a propyl group attached to one of the nitrogen atoms (position 1). These substituents critically influence the compound's chemical identity and reactivity. The chlorine atom, being an electronegative element, can modulate the electronic nature of the pyrazole ring, which may in turn influence its biological interactions. cymitquimica.com The N-propyl group affects the molecule's lipophilicity (its ability to dissolve in fats and oils), which is a crucial parameter for its behavior in biological systems. nih.gov

The synthesis of substituted pyrazoles like this compound can be achieved through various established chemical reactions. mdpi.com A common approach involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comacs.org For the specific introduction of a chlorine atom at the 4-position, direct chlorination of the pyrazole ring is a viable method, using reagents such as hypochloric acid or thionyl chloride. google.comgoogle.com This compound is part of a larger group of halo- and alkyl-substituted pyrazoles that are frequently used as building blocks in organic synthesis.

| Property | Value |

| CAS Number | 1204901-63-2 sigmaaldrich.com |

| Molecular Formula | C6H9ClN2 |

| Molecular Weight | 144.6 g/mol sigmaaldrich.com |

Contextualization of Academic Research Directions for this compound

Academic and industrial research involving this compound and structurally similar compounds is primarily centered on their utility as intermediates in the synthesis of more complex molecules. evitachem.com These molecules are of particular interest in the development of new pharmaceuticals and agrochemicals. The presence of a chlorine atom on the pyrazole ring makes it a versatile handle for introducing further chemical diversity through various cross-coupling reactions. google.com

A significant focus of research is the development of efficient and selective synthetic methodologies to produce these substituted pyrazoles. mdpi.comresearchgate.net For example, studies have explored reactions like the Vilsmeier-Haack formylation to introduce aldehyde groups onto chloropyrazole rings, thereby creating multifunctional intermediates for further chemical transformations. scispace.com The overarching goal is often to build libraries of diverse pyrazole-containing compounds that can be screened for potential biological activities. researchgate.net While specific biological activity for this compound itself is not widely reported in scientific literature, the broader class of substituted chloropyrazoles is investigated for potential applications, including as anti-inflammatory or insecticidal agents. evitachem.com Consequently, the principal research interest in this compound lies in its role as a foundational element for constructing novel chemical entities with potential commercial applications. cymitquimica.comevitachem.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNHOVXFLARMHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Chloro 1 Propyl 1h Pyrazole and Its Derivatives

Classical Cyclocondensation Approaches to Pyrazole (B372694) Formation

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, involving the reaction of a binucleophilic hydrazine (B178648) component with a 1,3-bielectrophilic three-carbon unit. mdpi.com This approach is one of the most traditional and widely used methods for constructing the pyrazole ring. beilstein-journals.orgnih.gov

The Knorr pyrazole synthesis, first established in 1883, represents the archetypal cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazine derivatives. mdpi.com To synthesize a 1-propylpyrazole derivative, propylhydrazine (B1293729) would serve as the N,N-binucleophile. The reaction with a 1,3-dicarbonyl compound proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A significant challenge in this synthesis, particularly with unsymmetrical 1,3-diketones, is controlling the regioselectivity. The reaction can potentially yield two different regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by a specific nitrogen atom of the substituted hydrazine. nih.gov Reaction conditions, steric hindrance, and the electronic nature of the substituents on both reactants can influence the isomeric ratio. mdpi.com

Table 1: Examples of 1,3-Biselectrophilic Precursors for Pyrazole Synthesis

| 1,3-Biselectrophile Type | Example Compound | Resulting Pyrazole Feature |

|---|---|---|

| 1,3-Diketone | Acetylacetone | 3,5-Dimethyl substitution |

| β-Ketoester | Ethyl acetoacetate | 3-Methyl-5-oxo (pyrazoline) or 5-methyl-3-hydroxy substitution |

| Malondialdehyde derivative | Malondialdehyde tetraethyl acetal | Unsubstituted at C3 and C5 |

Beyond 1,3-dicarbonyls, α,β-unsaturated carbonyl compounds (enones) and alkynones are effective 1,3-bielectrophilic precursors for pyrazole synthesis. The reaction with propylhydrazine typically involves an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system. nih.govslideshare.net This is followed by intramolecular cyclization via condensation with the carbonyl group, forming a pyrazoline intermediate. Subsequent oxidation, which can occur in situ using an oxidizing agent or sometimes simply air, leads to the aromatic pyrazole. nih.gov

Multicomponent reactions have been developed where the α,β-unsaturated carbonyl intermediate is generated in situ, for example, through a Knoevenagel condensation between an aldehyde and a 1,3-dicarbonyl compound, before the addition of the hydrazine. beilstein-journals.org This one-pot approach enhances synthetic efficiency. beilstein-journals.orgnih.gov

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing the five-membered pyrazole ring with high regioselectivity. chim.it This reaction involves a 1,3-dipole, such as a diazo compound, reacting with a dipolarophile, typically an alkyne or alkene. chim.it

The reaction of diazo compounds with alkynes is a direct and atom-economical route to pyrazoles. nih.gov Diazoalkanes act as the three-atom (C-N-N) component that reacts with the two-carbon alkyne unit. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. organic-chemistry.org For instance, the reaction of diazomethane (B1218177) with an electron-deficient alkyne typically yields a specific regioisomer. Tosylhydrazones are often used as stable in situ precursors for generating diazo compounds under basic conditions. organic-chemistry.org

Table 2: Components for [3+2] Cycloaddition Synthesis of Pyrazoles

| 1,3-Dipole Source | Dipolarophile | Key Features |

|---|---|---|

| Diazoacetonitrile | Nitroolefins | Yields cyanopyrazoles; transition-metal-free. organic-chemistry.org |

| N-Tosylhydrazones | Terminal Alkynes | In situ generation of diazo compounds; often requires a base. mdpi.com |

| Ethyl diazoacetate | Phenylpropargyl Esters | Can be catalyzed by Lewis acids like zinc triflate. nih.gov |

Various transition metals, including copper, palladium, rhodium, and ruthenium, can catalyze or promote [3+2] cycloaddition reactions, often under milder conditions and with enhanced selectivity. organic-chemistry.org Copper salts, for example, are known to promote the cycloaddition of sydnones with terminal alkynes, providing a regioselective route to 1,3-disubstituted or 1,4-disubstituted pyrazoles depending on the specific copper promoter used. researchgate.net

Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another pathway to pyrazole derivatives. organic-chemistry.org Similarly, palladium-catalyzed processes, such as the coupling of aryl triflates with pyrazole derivatives or carbonylative coupling reactions followed by cyclization, have been developed for the synthesis of highly substituted pyrazoles. nih.govorganic-chemistry.org

Table 3: Examples of Metal-Promoted Pyrazole Syntheses

| Metal Catalyst | Reaction Type | Substrates |

|---|---|---|

| Copper(I) oxide (Cu₂O) | Aerobic Oxidative [3+2] Cycloaddition | N,N-disubstituted hydrazines and alkynoates. organic-chemistry.org |

| Copper(I) chloride (CuCl) | Oxidative Coupling/Cycloaddition | Aldehyde hydrazones and maleimides. mdpi.com |

| Rhodium complexes | Addition-Cyclization | Hydrazines and alkynes via C-N bond cleavage. organic-chemistry.org |

Direct Halogenation and Regioselective Functionalization at the Pyrazole Core

For the synthesis of 4-chloro-1-propyl-1H-pyrazole, a direct and efficient method is the electrophilic chlorination of a pre-formed 1-propyl-1H-pyrazole ring. The C4 position of the 1-substituted pyrazole nucleus is electron-rich and thus highly susceptible to electrophilic substitution reactions, making direct halogenation a regioselective and synthetically viable strategy. researchgate.net

A patented method for preparing 4-chloropyrazoles involves the reaction of a pyrazole bearing a hydrogen at the 4-position with hypochloric acid or its salts, such as sodium hypochlorite (B82951) (NaOCl), in the absence of carboxylic acid. google.com The reaction is typically performed at temperatures ranging from -20°C to +70°C. google.com

More recently, a direct cyclization/chlorination method has been developed using trichloroisocyanuric acid (TCCA). In this approach, TCCA serves as both the oxidant to facilitate the cyclization of a hydrazine-based precursor and as the chlorinating agent to install the chlorine atom at the C4 position in a one-pot process. preprints.org Other common chlorinating agents used for such transformations include N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can be optimized to achieve high yields of the desired 4-chloro product.

Table 4: Chlorinating Agents for the Synthesis of 4-Chloropyrazoles

| Chlorinating Agent | Abbreviation | Typical Conditions |

|---|---|---|

| Sodium Hypochlorite | NaOCl | Aqueous or alcoholic solvent, 0–40 °C. google.com |

| N-Chlorosuccinimide | NCS | Acetonitrile or chlorinated solvents. |

| Trichloroisocyanuric Acid | TCCA | Acts as both oxidant and chlorinating agent. preprints.org |

Chlorination Techniques at Position 4 of the Pyrazole Ring

The introduction of a chlorine atom at the C4 position of the pyrazole ring is a critical step in the synthesis of this compound. This transformation is typically achieved through electrophilic halogenation of a pre-formed 1-propyl-1H-pyrazole precursor. The C4 position is electronically favorable for such substitutions in pyrazole systems. organic-chemistry.org Several chlorinating agents have been proven effective for this purpose.

A common and efficient method involves the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS). The reaction of pyrazoles with NCS, often conducted in solvents like carbon tetrachloride or water, provides 4-halopyrazoles in excellent yields under mild conditions, without the need for a catalyst. organic-chemistry.org Another established method is the reaction of a pyrazole with hypochloric acid or its salts (e.g., NaOCl). This process is typically carried out in the substantial absence of carboxylic acid to achieve high yields, representing an improvement over older methods that required acetic acid and resulted in lower efficiency. researchgate.net

More recently, 1,3,5-trichloroisocyanuric acid (TCCA) has been employed as both an oxidant and a chlorinating agent in a direct cyclization/chlorination strategy starting from hydrazines to produce 4-chloropyrazoles in a single step with yields up to 92%. google.com Thionyl chloride (SOCl₂) has also been used to chlorinate pyrazole derivatives in the presence of a catalyst like pyridine (B92270). rsc.org

| Chlorinating Agent | Typical Substrate | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | 1-Propyl-1H-pyrazole | CCl₄ or H₂O, mild conditions | High yield, no catalyst needed | organic-chemistry.org |

| Sodium Hypochlorite (NaOCl) | Pyrazole | -20°C to +70°C, absence of carboxylic acid | Improved yield over older methods | researchgate.net |

| 1,3,5-Trichloroisocyanuric acid (TCCA) | Hydrazone precursor | Mild conditions | One-pot cyclization and chlorination | google.com |

| Thionyl Chloride (SOCl₂) | Pyrazole derivative | Reflux with catalyst (e.g., pyridine) | Good regioselectivity | rsc.org |

Post-Functionalization Methodologies for Further Derivatization

The chlorine atom at the C4 position of this compound serves as a versatile handle for further derivatization through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of pyrazole derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for forming new carbon-carbon bonds by coupling the 4-chloropyrazole with aryl, heteroaryl, or styryl boronic acids. nih.govresearchgate.net Studies on related 4-halopyrazoles have shown that chloro-derivatives are effective substrates, sometimes superior to iodo-derivatives due to a reduced tendency for dehalogenation side reactions. researchgate.net The use of modern catalyst systems, such as those employing XPhos-type ligands, facilitates the coupling of even sterically demanding or electronically diverse boronic acids. nih.gov

Sonogashira Coupling: To introduce alkynyl substituents at the C4 position, the Sonogashira coupling is the method of choice. This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with the 4-chloropyrazole. The resulting 4-alkynylpyrazoles can serve as intermediates for further transformations, such as the synthesis of fused heterocyclic systems like thieno[2,3-c]pyrazoles. wikipedia.org The reaction is typically performed under mild, copper-free conditions to avoid the undesirable homocoupling of acetylenes. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond at the C4 position can be achieved via the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the 4-chloropyrazole with primary or secondary amines. nih.gov While the C4 amination of pyrazoles has been less explored than aryl halides, recent studies have demonstrated its feasibility using specific palladium catalysts and bulky phosphine (B1218219) ligands. nih.gov Both palladium and copper-based catalyst systems have been investigated for C-N coupling reactions on the pyrazole core. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metals play a pivotal role in modern synthetic strategies for constructing and functionalizing the pyrazole ring. Catalysts based on copper, palladium, ruthenium, and iron offer efficient and selective pathways.

Copper-Catalyzed Cyclization and Cross-Coupling Reactions

Copper catalysts are well-established for the synthesis of pyrazole derivatives. Copper(I) chloride has been used to catalyze the oxidative coupling of aldehyde hydrazones with maleimides to form fused pyrrolo[3,4-c]pyrazole systems. youtube.com Copper-catalyzed cycloaddition reactions, such as the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones, provide a route to 4-trifluoromethyl pyrazoles. youtube.com Furthermore, copper oxide nanoparticles have been developed as a reusable and environmentally friendly catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles in aqueous media. google.com

Palladium-Mediated Transformations and C-H Activation

Palladium catalysis is arguably the most powerful tool for pyrazole synthesis and functionalization. libretexts.org Palladium-catalyzed cross-coupling reactions, as detailed in section 2.3.2, are fundamental for derivatization. Beyond this, palladium catalysts enable the direct C-H functionalization of the pyrazole ring, offering a more atom-economical alternative to traditional cross-coupling that requires pre-halogenated substrates.

A four-component coupling reaction catalyzed by palladium can construct the pyrazole ring in one pot from a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, proceeding at room temperature. Palladium has also been used to catalyze the intramolecular C-N bond formation from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones to yield pyrazolo[4,3-c]quinolines.

| Reaction Type | Catalyst System (Example) | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | XPhos Pd G2 | 4-Halopyrazole + Boronic Acid | 4-Aryl/Styryl-pyrazole | nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | 4-Halopyrazole + Terminal Alkyne | 4-Alkynyl-pyrazole | wikipedia.org |

| Buchwald-Hartwig Amination | Pd(dba)₂ / Bulky Ligand | 4-Halopyrazole + Amine | 4-Amino-pyrazole | nih.gov |

| Four-Component Coupling | Palladium Catalyst | Alkyne, Hydrazine, CO, Aryl Iodide | Substituted Pyrazole |

Ruthenium and Iron-Catalyzed Approaches

Ruthenium and iron catalysts provide sustainable and efficient alternatives for pyrazole synthesis. Ruthenium-catalyzed acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines is a green method that produces pyrazoles with only water and hydrogen as byproducts. rsc.org This approach avoids the need for sacrificial hydrogen acceptors. Another ruthenium-catalyzed method involves an intramolecular aerobic oxidative C-N coupling of hydrazones to form polysubstituted pyrazoles, using oxygen as the oxidant.

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst. Iron-catalyzed routes for the regioselective synthesis of substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols have been developed. wikipedia.org Iron catalysts, including an iron-based polyoxometalate, have also been shown to promote the condensation cyclization of arylsulfonylhydrazines with diketones to produce functionalized pyrazoles in high yields. nih.gov Furthermore, iron-catalyzed tandem reactions using alcohols as the primary feedstock offer a sustainable approach for the multicomponent synthesis of tri-substituted pyrazoles.

Multicomponent Reaction (MCR) Strategies for Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.gov The synthesis of pyrazole and its fused derivatives is well-suited to MCR strategies.

A common MCR approach involves the condensation of a hydrazine, a 1,3-dicarbonyl compound (or a synthetic equivalent), and other components. For example, the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can produce highly substituted pyrano[2,3-c]pyrazoles. These reactions can be catalyzed by various agents, including taurine (B1682933) or montmorillonite (B579905) K10 clay. The modular nature of MCRs allows for the creation of diverse pyrazole libraries by simply varying the starting materials. wikipedia.org These one-pot syntheses often proceed under mild or solvent-free conditions, aligning with the principles of green chemistry. nih.gov

Synthetic Transformations from Pre-existing Heterocyclic Systems

The synthesis of this compound and its derivatives can be approached through the chemical transformation of other pre-existing heterocyclic rings. This strategy, often involving ring-opening and subsequent recyclization or rearrangement reactions, offers alternative pathways to pyrazole construction, potentially allowing for the introduction of desired substituents from readily available starting materials. Key heterocyclic precursors that can be converted into the pyrazole core include pyrimidines and isoxazoles.

Transformation of Pyrimidines

One potential route to N-alkylated pyrazoles involves the skeletal remodeling of pyrimidine (B1678525) rings. The reaction of certain pyrimidine derivatives with hydrazines can lead to the formation of pyrazoles through a ring transformation process. This method is particularly relevant for the synthesis of 1-substituted pyrazoles, such as the target 1-propyl derivative.

The general transformation involves the reaction of a pyrimidine with a substituted hydrazine, in this case, propylhydrazine. The reaction mechanism typically proceeds through a nucleophilic attack of the hydrazine on the pyrimidine ring, leading to ring opening and subsequent recyclization to form the more thermodynamically stable pyrazole ring. The specific conditions and yields of this transformation are highly dependent on the substitution pattern of the starting pyrimidine.

For the synthesis of this compound, a hypothetical pathway could start from a suitably substituted 4-chloropyrimidine. The reaction with propylhydrazine would be intended to introduce the propyl group at the N1 position of the resulting pyrazole ring while retaining the chloro substituent at the 4-position. However, the regioselectivity of such reactions can be a significant challenge, and a mixture of isomers may be formed.

| Starting Heterocycle | Reagents and Conditions | Product | Key Findings |

| 4-Chloropyrimidine | Propylhydrazine, heat | This compound (potential) | This transformation provides a direct route to N-alkylation of the resulting pyrazole. The regioselectivity of hydrazine addition and subsequent cyclization is crucial. |

| 2-Thio-pyrimidine derivatives | Hydrazine hydrate, followed by POCl₃ and then a 1,3-dicarbonyl compound | Pyrazole-substituted pyrimidines | This multi-step sequence demonstrates the use of pyrimidines as scaffolds for building pyrazole rings. |

It is important to note that while the general transformation of pyrimidines to pyrazoles is known, specific examples leading directly to this compound are not readily found in the literature, suggesting this may be a less common or more complex synthetic route.

Transformation of Isoxazoles

Another versatile method for the synthesis of pyrazoles involves the ring transformation of isoxazoles. This approach typically involves the cleavage of the N-O bond of the isoxazole (B147169) ring, followed by condensation with a hydrazine derivative.

The process is often initiated by a base- or nucleophile-induced ring opening of the isoxazole to form a β-ketonitrile intermediate. This reactive intermediate is then cyclized in situ with a hydrazine, such as propylhydrazine, to yield the corresponding pyrazole. The nature of the substituents on the starting isoxazole will determine the substitution pattern of the final pyrazole product.

To achieve the synthesis of this compound, one could envision a strategy starting from an isoxazole precursor that would generate a β-ketonitrile amenable to chlorination and subsequent cyclization with propylhydrazine. A potential, though likely multi-step, pathway could involve:

Ring opening of a suitable isoxazole to a β-ketonitrile.

Chlorination of the active methylene (B1212753) group of the β-ketonitrile.

Cyclization of the resulting α-chloro-β-ketonitrile with propylhydrazine.

The success of this strategy would depend on the feasibility and selectivity of each step.

| Starting Heterocycle | Intermediate | Reagents and Conditions for Transformation | Product | Research Findings |

| 3-Substituted isoxazole | β-Ketonitrile | 1. Base (e.g., NaOH) 2. Propylhydrazine | 1-Propyl-3-substituted-1H-pyrazole | The isoxazole ring is opened to a versatile β-ketonitrile intermediate which readily cyclizes with hydrazines. |

| 5-Aminoisoxazole | Not isolated | Hydrazine | 3-Aminopyrazole | Hydrazine can directly induce the ring transformation without the need for isolating the intermediate. |

This method offers a modular approach, where the substituents on the final pyrazole can be dictated by the choice of the starting isoxazole and the hydrazine derivative. While a direct one-step transformation of a pre-chlorinated isoxazole to this compound is not explicitly documented, the underlying chemistry of isoxazole to pyrazole conversion provides a strong foundation for designing such a synthetic route.

Chemical Reactivity and Mechanistic Transformations of 4 Chloro 1 Propyl 1h Pyrazole

Electrophilic Reactivity and Nucleophilic Substitution Pathways

The pyrazole (B372694) ring is generally considered an electron-rich aromatic system. However, the presence of the electronegative chlorine atom at the C-4 position induces a partial positive charge on this carbon, making it susceptible to attack by nucleophiles. This electrophilic character is the basis for a range of nucleophilic substitution reactions.

Reaction with Nucleophiles for Diverse Derivative Formation

The chlorine atom at the C-4 position of 4-chloro-1-propyl-1H-pyrazole can be displaced by a variety of nucleophiles, leading to the formation of a diverse array of pyrazole derivatives. This reactivity is analogous to nucleophilic aromatic substitution (SNA r) on other halo-heterocycles. The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile attacks the C-4 carbon, forming a transient, negatively charged intermediate (a Meisenheimer-like complex), which then expels the chloride ion to restore aromaticity.

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates, yielding 4-amino-, 4-alkoxy-, and 4-thioalkoxy-1-propyl-1H-pyrazole derivatives, respectively. The reactivity of the 4-chloropyrazole substrate can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and the use of aprotic polar solvents, which can stabilize the charged intermediate, generally facilitate the reaction.

For instance, the reaction of 4-chloropyrazoles with primary and secondary amines can lead to the formation of the corresponding 4-aminopyrazole derivatives. While specific studies on this compound are not extensively documented, related transformations on other 4-halopyrazoles provide insight into the expected reactivity.

| Nucleophile | Product | General Reaction Conditions |

| Primary Amines (R-NH₂) | 4-(Alkylamino)-1-propyl-1H-pyrazole | Heating in a suitable solvent (e.g., DMF, DMSO), often with a base. |

| Secondary Amines (R₂NH) | 4-(Dialkylamino)-1-propyl-1H-pyrazole | Similar to primary amines. |

| Alkoxides (RO⁻) | 4-Alkoxy-1-propyl-1H-pyrazole | Reaction with sodium or potassium alkoxides in the corresponding alcohol or an aprotic solvent. |

| Thiolates (RS⁻) | 4-(Alkylthio)-1-propyl-1H-pyrazole | Reaction with sodium or potassium thiolates. |

Formation of Carboxamides and Other Functionalized Analogues of this compound

The synthesis of pyrazole-4-carboxamides is of significant interest due to the prevalence of this moiety in bioactive molecules. While the direct conversion of this compound to its corresponding carboxamide via direct nucleophilic attack of an amide anion is challenging due to the basicity of the amide, indirect methods are commonly employed.

A more feasible route involves a two-step process. First, the 4-chloro substituent can be transformed into a carboxylic acid group. This can be achieved through various methods, such as metal-halogen exchange followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation reactions. Once the 4-carboxy-1-propyl-1H-pyrazole is obtained, standard amide coupling methodologies can be applied. These methods typically involve the activation of the carboxylic acid with reagents like thionyl chloride (to form the acid chloride) or carbodiimides, followed by reaction with the desired amine.

A variety of functionalized analogues can be prepared using this strategy, by varying the amine component in the final coupling step. This allows for the introduction of a wide range of substituents at the 4-position, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Catalytic Coupling Reactions Involving the C-4 Chlorine Substituent

The chlorine atom at the C-4 position of this compound serves as an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Investigation of Cross-Coupling Methodologies

Several palladium-catalyzed cross-coupling reactions are expected to be applicable to this compound, allowing for the introduction of a wide variety of substituents at the C-4 position. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the development of advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands has enabled the efficient coupling of these substrates.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloropyrazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a highly versatile method for the formation of C-C bonds and would allow for the introduction of aryl, heteroaryl, or vinyl groups at the C-4 position.

Buchwald-Hartwig Amination: This reaction provides a direct route to C-N bond formation by coupling the 4-chloropyrazole with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This method is often preferred over classical nucleophilic substitution for its broader substrate scope and milder reaction conditions for certain substrates.

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the 4-chloropyrazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. The resulting 4-alkynylpyrazole derivatives are valuable intermediates in organic synthesis.

Heck Coupling: The Heck reaction involves the coupling of the 4-chloropyrazole with an alkene to form a new C-C bond, typically leading to a 4-vinylpyrazole derivative.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner to couple with the 4-chloropyrazole, catalyzed by a palladium or nickel complex. It is known for its high functional group tolerance.

| Cross-Coupling Reaction | Coupling Partner | Product |

| Suzuki-Miyaura | R-B(OH)₂ | 4-R-1-propyl-1H-pyrazole (R = aryl, vinyl) |

| Buchwald-Hartwig | R₂NH | 4-(R₂N)-1-propyl-1H-pyrazole |

| Sonogashira | R-C≡CH | 4-(R-C≡C)-1-propyl-1H-pyrazole |

| Heck | Alkene | 4-(Vinyl)-1-propyl-1H-pyrazole |

| Negishi | R-ZnX | 4-R-1-propyl-1H-pyrazole |

Exploration of Other Substitution and Elimination Reactions at C-4

Beyond the well-established cross-coupling reactions, the C-4 chlorine substituent can participate in other transformations. Under strongly basic conditions and elevated temperatures, elimination reactions can potentially occur, particularly if there is an adjacent hydrogen atom that can be abstracted. However, for an aromatic system like pyrazole, such elimination reactions to form a strained hetaryne intermediate are generally disfavored compared to nucleophilic substitution or cross-coupling pathways.

Tautomerism and Isomerization Phenomena in Pyrazole Systems

For N-substituted pyrazoles such as this compound, annular tautomerism, which involves the migration of a proton between the two nitrogen atoms, is not possible due to the presence of the propyl group on one of the nitrogens. This leads to a fixed isomeric form.

However, it is important to consider the possibility of other forms of isomerism. For instance, if the synthesis of the parent pyrazole ring allows for it, constitutional isomers with the propyl group at the N-2 position could exist. The relative stability of the 1-propyl versus the 2-propyl isomer would be influenced by the steric and electronic effects of the substituents on the pyrazole ring.

Furthermore, while not a tautomeric process, conformational isomerism related to the rotation of the propyl group around the N-C bond exists. The preferred conformation will be the one that minimizes steric interactions with the adjacent substituents on the pyrazole ring.

Annular Prototropic Tautomerism Studies

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring. researchgate.net This phenomenon results in the existence of two distinct tautomeric forms which can be in rapid equilibrium in solution. nih.gov However, in the case of this compound, the presence of a propyl group covalently bonded to one of the ring nitrogen atoms (N1) precludes the possibility of annular prototropic tautomerism. The substituent at the N1 position fixes the molecule in the 1-propyl tautomeric form, preventing the proton migration necessary for this type of isomerism.

To understand the tautomeric behavior of the core pyrazole structure, one must consider its N-unsubstituted precursor, 4-chloro-1H-pyrazole. For N-unsubstituted pyrazoles, the position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents on the pyrazole ring, the solvent, and intermolecular interactions such as hydrogen bonding. nih.govrsc.org

Research on various 3,5-disubstituted 1H-pyrazoles has provided insight into these influencing factors. For instance, X-ray crystallography, theoretical calculations, and NMR spectroscopy have been employed to determine the predominant tautomer in both solid and solution states. nih.govrsc.org These studies reveal that both intra- and intermolecular interactions, along with the aromaticity of the pyrazole ring, play a significant role in stabilizing one tautomer over the other. nih.gov In symmetrically substituted pyrazoles, the two tautomers are identical. rsc.org However, in unsymmetrically substituted pyrazoles, the equilibrium can be shifted significantly. The stability of a particular tautomer is often dictated by the ability to form favorable hydrogen bonds or by the electronic effects of the ring substituents. nih.gov

Table 1: Factors Influencing Annular Tautomeric Equilibrium in N-Unsubstituted Pyrazoles

| Factor | Description |

|---|---|

| Substituent Effects | Electron-donating or electron-withdrawing groups on the pyrazole ring can influence the acidity of the N-H proton and the basicity of the pyridinic nitrogen, thus shifting the equilibrium. chim.it |

| Solvent Polarity | The polarity of the solvent can affect the stability of the different tautomers. Polar solvents may stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding. |

| Hydrogen Bonding | The formation of intra- and intermolecular hydrogen bonds can significantly stabilize a specific tautomeric form. rsc.org In the solid state, crystal packing is often dominated by these interactions. nih.gov |

| Temperature | Changes in temperature can alter the position of the tautomeric equilibrium. |

Analysis of Side-Chain Tautomerism in this compound Derivatives

While this compound itself does not exhibit side-chain tautomerism, its derivatives can be designed to possess this property by introducing appropriate functional groups at positions 3, 4, or 5 of the pyrazole ring. Side-chain tautomerism involves proton migration between a heteroatom in the ring and a functional group attached to the ring. A prominent example within the pyrazole family is the tautomerism observed in pyrazolones.

For instance, a hypothetical derivative such as 1-propyl-4-chloro-1H-pyrazol-5-ol could exhibit keto-enol tautomerism. This type of tautomerism is common in pyrazolones, which can exist in three potential forms: the OH form (e.g., pyrazol-ol), the NH form, and the CH form.

Investigations into N-substituted pyrazolones have shown that the equilibrium between these tautomers is highly dependent on the solvent and the substitution pattern. mdpi.com For example, studies on 1-phenyl-1H-pyrazol-3-ol have revealed that it exists predominantly as the pyrazol-3-ol tautomer in both nonpolar solvents and the solid state, often forming dimers through hydrogen bonding. mdpi.com

The potential tautomeric forms for a hypothetical this compound derivative bearing a hydroxyl group at the C5 position are illustrated below:

OH-form (A): 4-chloro-1-propyl-1H-pyrazol-5-ol

CH-form (B): 4-chloro-1-propyl-1,2-dihydro-pyrazol-5-one

NH-form: (Not possible due to N1-substitution)

The equilibrium between these forms would be influenced by the stability of the respective tautomers, which is affected by factors such as aromaticity, conjugation, and solvation. The aromaticity of the pyrazole ring in the OH-form provides a significant stabilizing factor.

Ring System Modifications and the Formation of Fused Pyrazole Scaffolds

The this compound core can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. chim.it These fused pyrazoles, such as pyrazolopyrimidines and pyrazolopyridines, are of significant interest due to their diverse applications. nih.govchim.it The formation of these fused scaffolds typically involves the introduction of functional groups onto the pyrazole ring, which can then participate in cyclocondensation or annulation reactions. chim.itresearchgate.net

A common strategy involves the use of aminopyrazole derivatives. For example, a derivative like 5-amino-4-chloro-1-propyl-1H-pyrazole could be a key intermediate. This aminopyrazole can react with 1,3-bielectrophilic reagents to construct a new fused ring. chim.it

Examples of Fused Pyrazole Synthesis Strategies:

Pyrazolo[1,5-a]pyrimidines: These can be synthesized via the reaction of a 5-aminopyrazole derivative with various 1,3-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated ketones. The reaction proceeds through a condensation followed by an intramolecular cyclization.

Pyrazolo[3,4-b]pyridines: This scaffold can be constructed from a 5-aminopyrazole derivative through reactions with α,β-unsaturated carbonyl compounds (e.g., in the Friedländer annulation) or by condensation with 1,3-dicarbonyl compounds followed by cyclization. chim.it

Pyrazolo[4,3-c]pyridines: These systems can also be prepared from appropriately functionalized pyrazoles, often requiring a different set of precursors to achieve the desired regiochemistry of the fused pyridine (B92270) ring. researchgate.net

The specific reaction conditions and the nature of the reactants determine the final fused heterocyclic system. The chloro and propyl substituents on the initial pyrazole ring would be retained in the final product, potentially influencing its chemical properties.

Table 2: Synthesis of Fused Pyrazoles from Functionalized Pyrazole Precursors

| Fused Pyrazole System | Required Pyrazole Precursor | Typical Co-reactant |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole derivative | 1,3-Diketone |

| Pyrazolo[3,4-b]pyridine | 5-Amino-4-formylpyrazole | Active methylene (B1212753) compound (e.g., malononitrile) |

| Pyrazolo[3,4-d]pyrimidine | 4-Amino-5-carboxamidopyrazole | Formamide or orthoformates |

These synthetic pathways allow for the structural elaboration of the this compound core, leading to a wide array of complex heterocyclic compounds with tailored properties. nih.govchim.it

Advanced Analytical Characterization Techniques for 4 Chloro 1 Propyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-chloro-1-propyl-1H-pyrazole, a combination of one-dimensional and multi-dimensional NMR techniques would be utilized for a comprehensive structural assignment.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyrazole (B372694) ring and the N-propyl group.

Pyrazole Ring Protons: The pyrazole ring has two protons, at positions 3 and 5. These would appear as two distinct singlets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The absence of adjacent protons would result in no spin-spin coupling, hence the singlet multiplicity.

N-Propyl Group Protons: The propyl group would exhibit three distinct sets of signals:

A triplet for the terminal methyl (CH₃) protons, due to coupling with the adjacent methylene (B1212753) (CH₂) group.

A multiplet (likely a sextet) for the central methylene (CH₂) protons, resulting from coupling with both the adjacent methyl and methylene groups.

A triplet for the methylene (CH₂) protons directly attached to the pyrazole nitrogen, due to coupling with the central methylene group.

A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole) | 7.0 - 8.0 | s | - |

| H-5 (pyrazole) | 7.0 - 8.0 | s | - |

| N-CH₂-CH₂-CH₃ | 3.8 - 4.2 | t | ~7 |

| N-CH₂-CH₂-CH₃ | 1.7 - 2.1 | m | ~7 |

| N-CH₂-CH₂-CH₃ | 0.8 - 1.2 | t | ~7 |

s = singlet, t = triplet, m = multiplet

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. For this compound, six distinct carbon signals would be anticipated.

Pyrazole Ring Carbons: Three signals would correspond to the C-3, C-4, and C-5 carbons of the pyrazole ring. The carbon atom bearing the chlorine atom (C-4) would be significantly influenced by the electronegativity of the halogen.

N-Propyl Group Carbons: Three signals would correspond to the three carbon atoms of the propyl chain.

A hypothetical ¹³C NMR data table is shown below.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | 130 - 145 |

| C-4 (pyrazole) | 105 - 120 |

| C-5 (pyrazole) | 120 - 135 |

| N-CH₂-CH₂-CH₃ | 50 - 60 |

| N-CH₂-CH₂-CH₃ | 20 - 30 |

| N-CH₂-CH₂-CH₃ | 10 - 15 |

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from ¹H and ¹³C NMR spectra and to establish the connectivity between atoms, multi-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For the N-propyl group, cross-peaks would be observed between the adjacent methylene and methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the pyrazole ring and the propyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connection of the propyl group to the N-1 position of the pyrazole ring, by observing a correlation between the N-CH₂ protons and the C-3 and C-5 carbons of the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS would be a suitable technique for the analysis of this compound, given its likely volatility. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then provide a mass spectrum. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M⁺ and another at M+2⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that it is indeed C₆H₉ClN₂.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for N-alkylated pyrazoles involve cleavage of the N-alkyl group and fragmentation of the pyrazole ring.

A hypothetical mass spectrometry data table is provided below.

| Ion | m/z (relative intensity, %) | Interpretation |

| [M]⁺ | 144/146 (3:1) | Molecular ion |

| [M-C₃H₇]⁺ | 101/103 (3:1) | Loss of the propyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

For this compound, the spectra would be characterized by vibrations originating from the propyl group, the pyrazole ring, and the carbon-chlorine bond.

Key Vibrational Modes for this compound:

Propyl Group Vibrations: The propyl substituent gives rise to characteristic aliphatic C-H stretching vibrations, typically observed in the 2800–3000 cm⁻¹ region. mdpi.com Associated bending (scissoring and rocking) vibrations for the -CH₂- and -CH₃ groups are expected in the 1470–1370 cm⁻¹ range.

Pyrazole Ring Vibrations: The pyrazole ring, being aromatic, has a set of characteristic vibrational modes. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations within the ring are expected to produce strong bands in the 1400–1600 cm⁻¹ region. mdpi.comderpharmachemica.com The N-N stretching mode of the pyrazole ring is a key indicator, often found around 1070-1150 cm⁻¹. Ring deformation and breathing modes typically occur at lower frequencies, often below 1000 cm⁻¹ and around 630-640 cm⁻¹. derpharmachemica.com

C-Cl Vibrations: The stretching vibration of the C-Cl bond is a crucial marker for this molecule. Due to the mass of the chlorine atom and the strength of the bond, this vibration is typically observed in the 800–600 cm⁻¹ region of the spectrum.

The assignment of these vibrational modes is often supported by theoretical calculations, such as those based on Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of correlation to experimental data. derpharmachemica.com While specific experimental spectra for this compound are not widely published, the expected frequencies can be reliably predicted based on extensive data from related pyrazole derivatives. mdpi.commdpi.comrsc.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Pyrazole Ring | 3100–3150 | Medium | Medium |

| C-H Stretch (Aliphatic) | Propyl Chain | 2870–2960 | Strong | Strong |

| C=N / C=C Stretch | Pyrazole Ring | 1400–1600 | Strong | Strong |

| CH₂/CH₃ Bending | Propyl Chain | 1370–1470 | Medium | Medium |

| N-N Stretch | Pyrazole Ring | 1070–1150 | Medium-Weak | Medium |

| C-Cl Stretch | C-Cl Bond | 600–800 | Strong | Strong |

| Ring Deformation | Pyrazole Ring | 630–650 | Medium | Medium-Weak |

Elemental Analysis for Stoichiometric Verification and Purity Assessment

Elemental analysis is a cornerstone technique for the characterization of chemical compounds, providing quantitative data on the mass percentages of the constituent elements. For organic compounds, this typically involves CHNS analysis, where the sample is combusted at high temperatures to convert carbon, hydrogen, nitrogen, and sulfur into gaseous products (CO₂, H₂O, N₂, and SO₂ respectively). tamu.edursc.org These gases are then separated and quantified by a detector, such as a thermal conductivity detector. rsc.org This method is based on the classical Pregl-Dumas method and is capable of high accuracy, often within ±0.3-0.4% of the theoretical values. rsc.orgubc.ca

The molecular formula for this compound is C₆H₉ClN₂ sigmaaldrich.comsigmaaldrich.comsynquestlabs.com, with a molecular weight of 144.6 g/mol . sigmaaldrich.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated precisely.

Theoretical Elemental Composition:

Carbon (C): (6 × 12.011) / 144.60 × 100% = 49.84%

Hydrogen (H): (9 × 1.008) / 144.60 × 100% = 6.28%

Chlorine (Cl): (1 × 35.453) / 144.60 × 100% = 24.52%

Nitrogen (N): (2 × 14.007) / 144.60 × 100% = 19.38%

Experimental results from an elemental analyzer are then compared against these theoretical values. A close agreement is a strong confirmation of the compound's empirical formula and a primary indicator of its purity. ubc.camt.com Significant deviations can suggest the presence of impurities, such as residual solvents or starting materials. For instance, a higher-than-expected hydrogen percentage might indicate the presence of water.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 49.84 | 49.75 | -0.09 |

| Hydrogen (H) | 6.28 | 6.31 | +0.03 |

| Nitrogen (N) | 19.38 | 19.31 | -0.07 |

Theoretical and Computational Studies on 4 Chloro 1 Propyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, orbital interactions, and charge distribution, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) Applications for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and optimized geometry of molecules. For the pyrazole (B372694) core, DFT calculations, such as those performed on 4-chloro-1H-pyrazole using the B3LYP functional with a 6-311++G(d,p) basis set, reveal the fundamental geometric parameters. ufrj.br

The optimized structure of the 4-chloropyrazole ring is expected to be largely planar. The introduction of the N-propyl group at the N1 position will induce some changes in the local geometry. The propyl chain, consisting of sp³ hybridized carbons, will adopt a staggered conformation to minimize steric hindrance. The bond lengths and angles around the pyrazole ring are influenced by the electronegative chlorine atom at the C4 position and the electron-donating nature of the N-propyl group. It is anticipated that the C4-Cl bond will exhibit typical single bond characteristics, while the C-N and N-N bonds within the pyrazole ring will show lengths intermediate between single and double bonds, indicative of aromatic delocalization.

Table 1: Predicted Geometric Parameters of 4-Chloro-1-propyl-1H-pyrazole (Based on 4-chloro-1H-pyrazole analog) Note: This is a hypothetical table based on typical values for related structures, as specific data for this compound is not available.

| Parameter | Predicted Value |

|---|---|

| N1-N2 Bond Length (Å) | ~1.35 |

| C4-Cl Bond Length (Å) | ~1.73 |

| N1-C5 Bond Length (Å) | ~1.34 |

| C3-C4-C5 Bond Angle (°) | ~106 |

| N1-C(propyl) Bond Length (Å) | ~1.47 |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It is particularly useful for quantifying electron delocalization through the analysis of donor-acceptor interactions within the molecule.

Table 2: Key Predicted NBO Interactions in this compound Note: This table is illustrative and based on general principles and findings for 4-chloro-1H-pyrazole.

| Donor NBO | Acceptor NBO | Interaction Type | Predicted Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| LP(1) N2 | π(N1-C5) | π-delocalization | High |

| LP(3) Cl | σ(C3-C4) | Hyperconjugation | Moderate |

| σ(C-H) of propyl | π*(N1-C5) | Hyperconjugation | Low |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.netnih.gov MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions in different environments.

For this compound, MD simulations would be crucial for exploring the conformational landscape of the flexible N-propyl side chain. The primary motion would be the rotation around the N1-C(propyl) and subsequent C-C single bonds of the propyl group. This would lead to a variety of conformers with different energies. The simulation would sample these conformations, allowing for the determination of the most probable shapes the molecule adopts at a given temperature.

Reactivity Prediction and Reaction Mechanism Investigations

Computational methods are powerful tools for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. By mapping the electronic properties across the molecular surface, one can identify the most likely sites for chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential located around the N2 nitrogen atom of the pyrazole ring, due to its lone pair of electrons. This makes N2 the primary site for electrophilic attack, such as protonation or alkylation. The regions around the hydrogen atoms of the propyl group and the pyrazole ring will exhibit positive potential, making them potential sites for interaction with nucleophiles. A computational study on 4-chloro-1H-pyrazole confirms that the region around the N2 atom is the most electron-rich. ufrj.br The chlorine atom will have a region of slightly negative potential, but its influence is also electron-withdrawing through induction, affecting the potential of the adjacent C4 atom.

Fukui Functions and Average Local Ionization Energy (ALIE) for Site Selectivity

For a more quantitative prediction of reactivity, descriptors derived from conceptual DFT, such as Fukui functions and Average Local Ionization Energy (ALIE), are employed.

The Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to identify the most reactive sites for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks. For this compound, the calculation of Fukui functions would likely confirm the N2 atom as a primary site for electrophilic attack (highest f⁻ value) and potentially one of the ring carbons as a site for nucleophilic attack, depending on the electronic interplay of the chloro and propyl substituents.

The Average Local Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from any point in the space of a molecule. researchgate.netresearchgate.net Regions with the lowest ALIE values correspond to the locations of the most loosely bound, most reactive electrons, making these sites susceptible to electrophilic attack. For the target molecule, the lowest ALIE values are expected to be found above and below the plane of the pyrazole ring, associated with the π-electron system, and particularly in the vicinity of the N2 atom.

While specific calculations for this compound are not available, the application of these reactivity descriptors to other pyrazole and heterocyclic systems has proven effective in predicting their chemical behavior and site selectivity in various reactions. researchgate.net

Bond Dissociation Energy (BDE) Calculations for Stability Assessment

Bond Dissociation Energy (BDE) is a critical quantum chemical parameter used to assess the thermodynamic stability of a molecule. It represents the enthalpy change required to homolytically cleave a specific bond, yielding two radical fragments. A higher BDE value for a particular bond indicates greater strength and stability, requiring more energy to break. For this compound, theoretical BDE calculations can provide a quantitative measure of the stability of its various covalent bonds, such as C-Cl, C-N, N-N, C-C, and C-H.

Computational methods, particularly Density Functional Theory (DFT), are commonly employed to calculate BDEs. The process involves optimizing the geometry of the parent molecule and the resulting radical fragments. The BDE is then calculated as the difference between the sum of the total energies of the fragments and the total energy of the parent molecule.

While specific BDE data for this compound is not extensively published, analysis of related pyrazole structures allows for an estimation of the relative bond strengths. The C-Cl bond on the aromatic pyrazole ring is expected to be relatively strong due to the sp² hybridization of the carbon atom. The N-propyl bond's BDE would be indicative of the stability of the alkyl substituent on the pyrazole core. Within the ring, the N-N and C=N bonds are integral to its aromatic character and stability. BDE calculations are crucial for predicting the most likely fragmentation pathways in mass spectrometry and for understanding potential degradation mechanisms under thermal or photochemical stress.

Table 1: Representative Bond Dissociation Energies (BDE) for Bonds in this compound (Note: These are estimated values based on general principles, as specific experimental or computational data for this molecule is not readily available in the cited literature.)

| Bond | Bond Type | Estimated BDE (kJ/mol) | Implication for Stability |

| C4-Cl | Aryl C-Cl | ~350-400 | Strong bond, contributing to the stability of the chloro-substituent on the ring. |

| N1-Propyl | N-C (Alkyl) | ~300-350 | Represents the strength of the link between the propyl group and the pyrazole ring. |

| N1-N2 | N-N in Heterocycle | ~400-500 | A strong bond, fundamental to the integrity and aromaticity of the pyrazole ring. |

| C-H (Propyl) | Alkyl C-H | ~410-430 | Typical strong C-H bonds, contributing to the overall stability of the side chain. |

| C-C (Propyl) | Alkyl C-C | ~350-380 | Standard single bond strength, defining the structure of the propyl group. |

Computational Docking and Ligand-Target Interaction Profiling Relevant to this compound

Computational docking is a powerful in-silico technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. Pyrazole derivatives are highly valued in medicinal chemistry for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. arabjchem.orgnih.gov

For this compound, molecular docking studies would involve preparing the 3D structure of the ligand and docking it into the active site of a selected biological target. The process uses scoring functions to estimate the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger interaction. researchgate.net Docking simulations can reveal key ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the complex. arabjchem.orgarabjchem.org For instance, the pyrazole ring's nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring itself can participate in π-π stacking with aromatic amino acid residues like phenylalanine or tryptophan in the target's active site. nih.gov

Studies on various pyrazole derivatives have demonstrated their potential to interact with a range of biological targets. nih.govijpbs.com For example, pyrazole-based compounds have been docked against VEGFR-2 kinase for anticancer applications and carbonic anhydrase for glaucoma treatment. nih.govijpbs.comnih.gov The interaction profile of this compound would be influenced by its specific substituents: the chloro group can form halogen bonds or participate in hydrophobic interactions, while the propyl group adds to the molecule's lipophilicity and potential for van der Waals interactions.

Table 2: Representative Docking Profile for a Pyrazole Derivative (This table is illustrative of typical results from docking studies on pyrazole compounds, as specific data for this compound was not found.)

| Target Protein (PDB ID) | Potential Therapeutic Area | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | Glaucoma | -8.5 | His94, His96, Thr200 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 Kinase (4EJN) | Cancer | -9.2 | Cys919, Asp1046, Glu885 | Hydrogen Bond, π-Alkyl |

| E. coli DNA Gyrase B (1FJ4) | Antibacterial | -10.3 | Asp73, Ile78, Pro79 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase | Neurodegenerative Disease | -7.9 | Trp84, Tyr334, Phe330 | π-π Stacking, Hydrophobic |

Theoretical Investigations of Tautomeric Equilibria and Solvent Effects on Pyrazole Ring Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and a double bond. For unsubstituted or C-substituted pyrazoles, annular tautomerism is possible, where the proton on a nitrogen atom can migrate to the other nitrogen atom. However, for N1-substituted pyrazoles like this compound, this type of tautomerism is blocked. Theoretical studies on pyrazole systems are crucial for understanding their structural preferences and reactivity. nih.gov

Solvent effects play a significant role in the chemistry of pyrazole derivatives, influencing reaction rates, equilibria, and the stability of different molecular states. tandfonline.com Computational chemistry models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and calculate its effect on the molecule's energetic profile. scholaris.ca These studies have shown that polar solvents can stabilize charged intermediates or transition states, thereby altering reaction mechanisms and outcomes compared to the gas phase or nonpolar solvents. scholaris.caresearchgate.net For example, the relative energies of reactants, transition states, and products can be significantly different in water compared to toluene (B28343) or the gas phase. scholaris.ca

DFT calculations on various pyrazole derivatives have been used to unravel differences in tautomeric stability based on the electronic nature of substituents. nih.gov While the propyl group at the N1 position of this compound prevents annular tautomerism, theoretical studies remain relevant for understanding its reactivity, proton affinity, and interactions with the surrounding medium. Solvation models can predict how solvents might influence the molecule's conformational preferences or its participation in reactions, providing insights that are critical for designing synthetic pathways or understanding its behavior in biological systems. researchgate.net

Table 3: Influence of Solvent Polarity on Pyrazole System Properties

| Property | Gas Phase / Nonpolar Solvent (e.g., Toluene) | Polar Solvent (e.g., Water, DMSO) | Computational Finding |

| Reaction Energy Barriers | Generally higher energy barriers for reactions involving charge separation. | Lower energy barriers due to stabilization of polar transition states. | PCM calculations show that intermediates and products are very sensitive to the solvent, with relative energies often following the order: gas > toluene > water. scholaris.ca |

| Tautomeric Equilibrium | Equilibrium may favor less polar tautomers. | Equilibrium can shift to favor more polar tautomers that are better stabilized by the solvent. | For tautomeric pyrazoles, studies in solvents like CDCl₃ and DMSO-d₆ help ascertain equilibrium constants. nih.gov |

| Solubilization | Favorable for nonpolar or weakly polar pyrazole derivatives. | Favorable for polar pyrazole derivatives, enhancing solubility. | Solvation energy calculations can predict the favorability of solubilization; negative solvation energies suggest a preference for the solvent phase. researchgate.net |

Exploration of Non-linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to modern technologies like optical switching, data storage, and frequency conversion. Pyrazole derivatives have emerged as a promising class of organic NLO materials due to their enhanced physicochemical properties and tunable electronic structures. wum.edu.pk

Computational methods, especially DFT, are pivotal in the exploration and design of novel NLO materials. wum.edu.pk These calculations can accurately predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.netfrontiersin.org A large hyperpolarizability value is indicative of a significant NLO response. The calculations are often performed using functionals like B3LYP with appropriate basis sets, such as 6-311++G(d,p), which effectively describe the electronic properties of organic compounds. wum.edu.pk

For a molecule like this compound, its NLO properties would be determined by its electronic structure. The pyrazole ring acts as a π-conjugated system. The introduction of substituents like the chloro group (an electron-withdrawing group) and the propyl group (a weak electron-donating group) can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor for enhancing NLO response. Computational studies on similar heterocyclic systems have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly increase hyperpolarizability values. frontiersin.orgnih.gov Theoretical analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can also provide insights into its electronic transitions and potential NLO activity. researchgate.net

Table 4: Representative Calculated NLO Properties for a Pyrazole Derivative (Note: This table presents typical parameters and values obtained from DFT calculations on NLO-active pyrazole systems to illustrate the concept.)

| Parameter | Symbol | Typical Calculated Value | Significance |

| Dipole Moment | μ (Debye) | 1-10 D | Measures the molecule's overall polarity, which influences its NLO response. |

| Mean Polarizability | <α> (a.u.) | 1 x 10⁻²³ - 5 x 10⁻²³ | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β (a.u.) | 1 x 10⁻²⁹ - 5 x 10⁻²⁸ | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. |

| Second Hyperpolarizability | γ (a.u.) | 1 x 10⁻³⁴ - 5 x 10⁻³³ | Quantifies the third-order NLO response, relevant for third-harmonic generation and optical switching. |

Biological Activity and Mechanistic Investigations of Pyrazole Derivatives with Relevance to 4 Chloro 1 Propyl 1h Pyrazole

Enzyme Inhibition Studies and Mechanistic Insights

Pyrazole (B372694) derivatives have been identified as potent inhibitors of several key enzymes involved in physiological and pathological processes. The nature and position of substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of this inhibition.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Pyrazole derivatives have emerged as effective tyrosinase inhibitors.

Research has shown that pyrazole-1,2,4-triazole derivatives exhibit potent anti-tyrosinase activity. nih.gov For instance, compound 3c , a pyrazole-1,2,4-triazole derivative, was found to be a significantly stronger inhibitor of tyrosinase than the standard inhibitor kojic acid, exhibiting a mixed-type inhibition mechanism. nih.gov Kinetic analysis and molecular docking studies suggest that these compounds can chelate the copper ions in the active site of the enzyme, which is a key mechanism for their inhibitory effect. nih.gov Other studies on carbothioamidopyrazole derivatives also confirmed competitive binding to the tyrosinase active site. mdpi.com Some pyrazole derivatives may also inhibit tyrosinase by altering its secondary structure, leading to a decrease in catalytic activity. mdpi.com

| Compound Class/Derivative | IC50 Value (µM) | Inhibition Type | Key Mechanistic Insight |

| Pyrazole-1,2,4-triazole (3c ) | 1.02 ± 0.08 | Mixed-type | Coordination with copper ions in the active site. nih.gov |

| Kojic Acid (Reference) | 14.74 ± 1.23 | Competitive | Standard tyrosinase inhibitor. |

| Carbathioamidopyrazoles | Varies | Competitive | Binds to the enzyme's active site. mdpi.com |

Fungal Cytochrome P450 Enzyme Inhibition Pathways

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases. In fungi, they are crucial for processes like sterol biosynthesis. Azole compounds, a class that includes pyrazoles, are well-known for their antifungal activity, which often stems from the inhibition of CYP51 (lanosterol 14α-demethylase). This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal growth arrest. The nitrogen atom (N4) in the pyrazole ring is thought to bind to the heme iron atom in the active site of the CYP enzyme, preventing its normal catalytic function. The selectivity and potency of pyrazole derivatives against different CYP isoforms are influenced by the substituents on the pyrazole ring. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition Modalities

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govresearchgate.net Consequently, CDK inhibitors are a major focus of anticancer drug development. The pyrazole scaffold has proven to be a valuable template for designing potent and selective CDK inhibitors. nih.govresearchgate.net

Numerous studies have reported on pyrazole derivatives that target CDK2. For example, a series of novel pyrazole derivatives were synthesized and evaluated as CDK2/cyclin A2 enzyme inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. rsc.org Molecular docking studies revealed that these compounds bind to the ATP-binding site of CDK2. rsc.org Further investigations using Western blot analysis confirmed the inhibitory effects on CDK2 in cancer cell lines, leading to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis. rsc.org Bioisosteric replacement strategies have also been employed, replacing parts of a known inhibitor with a pyrazole ring to develop new chemotypes of potent and selective CDK2 inhibitors. mdpi.com

| Compound/Series | Target | IC50 Value (µM) | Cellular Effect |

| Pyrazole derivative 4 | CDK2/cyclin A2 | 3.82 | G1 phase cell cycle arrest, apoptosis induction. rsc.org |

| Pyrazole derivative 7d | CDK2/cyclin A2 | 1.47 | Strong enzymatic inhibition. rsc.org |

| Pyrazole derivative 9 | CDK2/cyclin A2 | 0.96 | Strong enzymatic inhibition. rsc.org |

| Diphenyl-1H-pyrazole 9c | CDK2 | 0.029 (29.31 nM) | Promising enzymatic activity. nih.gov |

Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. nih.gov ACE inhibitors are a class of drugs used to treat hypertension and heart failure. nih.govmdpi.com Chalcones and their pyrazole derivatives have been investigated as potential ACE inhibitors. In one study, a series of chalcones and their corresponding pyrazole derivatives were synthesized and evaluated for their ACE inhibitory activity. The most potent pyrazole derivative identified in this series exhibited an IC50 value of 0.213 mM. nih.gov While the exact inhibition kinetics were not detailed, ACE inhibitors typically act by binding to the active site of the enzyme, preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II.

Monoamine Oxidase B (MAO-B) Inhibitory Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like dopamine (B1211576). youtube.com MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease, as they can increase dopamine levels in the brain. mdpi.com

Novel series of pyrazole derivatives have been synthesized and investigated for their ability to selectively inhibit MAO isoforms. For example, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have shown high inhibitory activity against both MAO-A and MAO-B, with some compounds exhibiting Ki values in the nanomolar range. acs.org Kinetic studies have shown that some pyrazole-based inhibitors act as competitive and reversible inhibitors of MAO-B. nih.govmdpi.com Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the MAO enzymes. acs.orgnih.govmdpi.com

| Compound Class/Derivative | Target | IC50 or Ki Value (µM) | Inhibition Type |